

Unveiling the Spectroscopic Signature of Pseudoaspidin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Pseudoaspidin**, a naturally occurring phloroglucinol derivative found in ferns of the Dryopteris genus. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.

Spectroscopic Data Summary

The structural elucidation of **Pseudoaspidin** relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these techniques.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Pseudoaspidin BB

While the complete NMR data for **Pseudoaspidin** is not readily available in recent literature, the data for the closely related derivative, **Pseudoaspidin** BB (Butyryl-butyrylfilicinic acid), provides a valuable reference. The spectra were recorded in CDCl₃.



Position	¹³ C NMR (δ, ppm)	¹ H NMR (δ, ppm, multiplicity, J in Hz)
1	104.9	-
2	163.7	-
3	101.4	-
4	161.4	-
5	90.9	5.95 (s)
6	163.7	-
7	45.4	3.10 (t, 7.5)
8	20.9	1.70 (sext, 7.5)
9	13.8	0.96 (t, 7.5)
1'	104.9	-
2'	163.7	-
3'	101.4	-
4'	161.4	-
5'	90.9	5.95 (s)
6'	163.7	-
7'	45.4	3.10 (t, 7.5)
8'	20.9	1.70 (sext, 7.5)
9'	13.8	0.96 (t, 7.5)
Bridge-CH ₂	10.9	3.61 (s)

Data adapted from the analysis of related compounds.

Table 2: Infrared (IR) Spectroscopy Data for Pseudoaspidin



The IR spectrum of **Pseudoaspidin** reveals key functional groups present in its structure. The following characteristic absorption bands have been reported.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (phenolic hydroxyl groups)
~2960, ~2870	Medium	C-H stretch (aliphatic)
~1620	Strong	C=O stretch (conjugated ketone)
~1590, ~1470	Medium	C=C stretch (aromatic rings)
~1200	Strong	C-O stretch (ethers and phenols)

Data is based on the original structural elucidation studies.

Table 3: Mass Spectrometry (MS) Data for Pseudoaspidin

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of **Pseudoaspidin**.

lon	m/z	Relative Intensity
[M]+	460.21	High
[M - C ₄ H ₉ O] ⁺	387	Moderate
[M - C ₈ H ₁₅ O ₂] ⁺	315	Moderate
Phloroglucinol core fragments	Various	Low to Moderate

Fragmentation patterns are predicted based on the known structure and MS principles.

Experimental Protocols

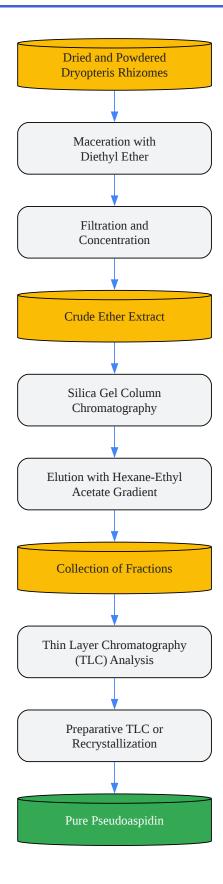


The spectroscopic data presented above were obtained through a series of established experimental procedures. The following sections detail the general methodologies employed in the isolation and characterization of **Pseudoaspidin**.

Isolation of Pseudoaspidin

Pseudoaspidin is typically isolated from the rhizomes of ferns belonging to the genus Dryopteris. The general procedure is as follows:





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Figure 1: General workflow for the isolation of **Pseudoaspidin**.



Spectroscopic Analysis

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher). Samples are dissolved in a suitable deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for the complete assignment of proton and carbon signals and for establishing the connectivity within the molecule.

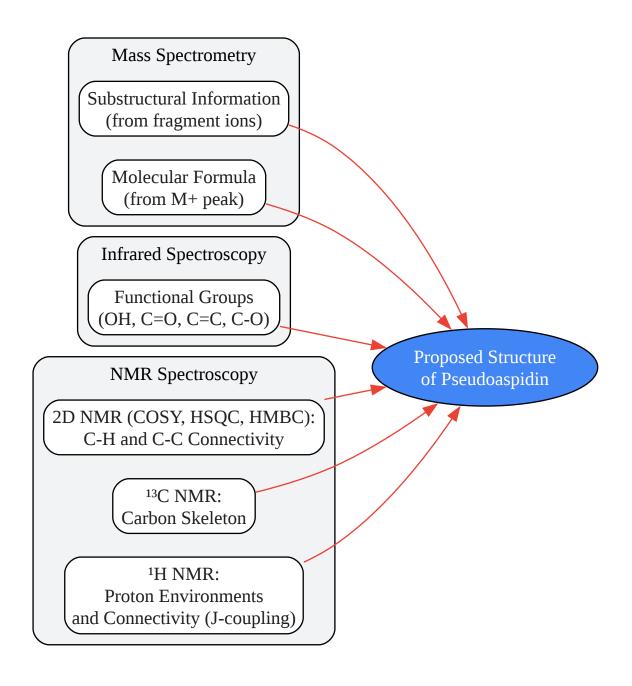
IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl). The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for generating the mass spectrum, providing information on the molecular ion and characteristic fragmentation patterns.

Logical Relationships in Structural Elucidation

The determination of the structure of **Pseudoaspidin** is a logical process that integrates data from various spectroscopic techniques.





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Figure 2: Integration of spectroscopic data for structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of **Pseudoaspidin**. For further in-depth analysis and specific experimental details, researchers are encouraged to consult the primary literature on the isolation and characterization of natural products from Dryopteris species.



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